molecular formula C27H43Cl3N4O5 B10830050 JQKD82 trihydrochloride

JQKD82 trihydrochloride

Cat. No.: B10830050
M. Wt: 610.0 g/mol
InChI Key: VSTHCFWHQMJPDZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PCK82 (trihydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PCK82 (trihydrochloride) undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMSO and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PCK82 (trihydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

PCK82 (trihydrochloride) exerts its effects by selectively inhibiting the KDM5 family of histone demethylases. This inhibition leads to an increase in the levels of histone H3K4me3, a marker associated with active gene transcription. The compound’s molecular targets include the catalytic domain of KDM5 enzymes, and its action disrupts the demethylation process, thereby affecting gene expression and cellular functions .

Comparison with Similar Compounds

PCK82 (trihydrochloride) is unique in its high selectivity and potency as a KDM5 inhibitor. Similar compounds include:

PCK82 (trihydrochloride) stands out due to its ability to increase histone H3K4me3 levels significantly and its potential therapeutic applications in multiple myeloma research .

Properties

Molecular Formula

C27H43Cl3N4O5

Molecular Weight

610.0 g/mol

IUPAC Name

[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate;trihydrochloride

InChI

InChI=1S/C27H40N4O5.3ClH/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5;;;/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3;3*1H

InChI Key

VSTHCFWHQMJPDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C.Cl.Cl.Cl

Origin of Product

United States

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